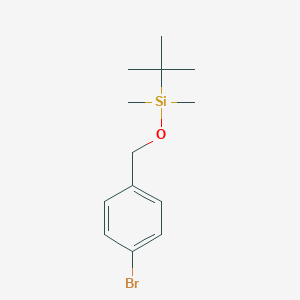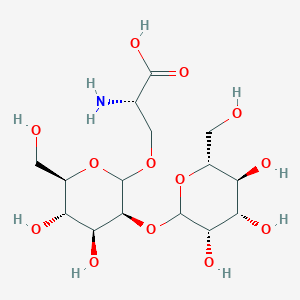
2-Bromo-1,3-difluoro-5-iodobenzene
Übersicht
Beschreibung
2-Bromo-1,3-difluoro-5-iodobenzene is a halogenated aromatic compound that contains bromine, fluorine, and iodine substituents on a benzene ring. This compound is of interest in the field of organic chemistry due to its potential as a building block for the synthesis of more complex molecules. The presence of multiple halogens makes it a versatile intermediate for various chemical transformations.
Synthesis Analysis
The synthesis of halogenated benzene derivatives can be achieved through various methods. For instance, the CuI-catalyzed domino process described in one study allows for the coupling of 1-bromo-2-iodobenzenes with beta-keto esters to form benzofurans, which suggests that similar catalytic systems could potentially be applied to synthesize compounds like 2-Bromo-1,3-difluoro-5-iodobenzene . Additionally, the Schiemann reaction, as mentioned in another study, is a method that can be used to introduce fluorine atoms into aromatic rings, which could be adapted for the synthesis of difluorobenzene derivatives10.
Molecular Structure Analysis
The molecular structure of halogenated benzenes can be studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the crystal structure and molecular conformation of 1-bromo-2,3,5,6-tetramethylbenzene were investigated, which provides insights into the arrangement of substituents around the benzene ring . Similarly, the study of 1,3,5-tri(iodoethynyl)-2,4,6-trifluorobenzene through single-crystal X-ray diffraction structures reveals the nature of halogen bonding, which is relevant for understanding the interactions in 2-Bromo-1,3-difluoro-5-iodobenzene .
Chemical Reactions Analysis
The reactivity of halogenated benzenes is influenced by the nature of the halogen substituents. For example, the presence of iodine and bromine can facilitate halogen bonding, as seen in the formation of halogen-bonded frameworks . Furthermore, the introduction of bromodifluoromethyl groups into carbonyl compounds indicates the potential for halogenated benzenes to participate in nucleophilic addition reactions . The reactivity of 2-Bromo-1,3-difluoro-5-iodobenzene would likely be influenced by the presence of the bromine and iodine atoms, which could act as leaving groups or participate in cross-coupling reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzenes are determined by the electronic effects of the halogen substituents. For instance, the electron-withdrawing nature of fluorine can affect the chemical shifts observed in NMR spectroscopy, as demonstrated in the detailed NMR analyses of halogen-bond donors . The presence of bromine and iodine can also influence the molecular geometry and electron distribution, as seen in the study of monobromobenzene using electron diffraction . These properties are crucial for understanding the behavior of 2-Bromo-1,3-difluoro-5-iodobenzene in various chemical environments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Benzofurans
- 2-Bromo-1,3-difluoro-5-iodobenzene can be used in the synthesis of benzofurans. A CuI-catalyzed domino process that couples 1-bromo-2-iodobenzenes with beta-keto esters at high temperatures leads to the formation of 2,3-disubstituted benzofurans. This process involves an intermolecular C-C bond formation followed by an intramolecular C-O bond formation, allowing the synthesis of benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).
Mechanistic Studies in Electrochemical Reduction
- The compound plays a role in understanding the electrochemical reductive cleavage of carbon-halogen bonds. Studies on similar bromo- and iodo-substituted benzenes have provided insights into the mechanism of electron transfer and bond fragmentation during electrochemical reduction processes (Prasad & Sangaranarayanan, 2004).
Synthesis of Dibromobenzenes and Functional Derivatives
- Research also explores the synthesis of various dibromobenzene derivatives, including 1,2-dibromo-3-iodobenzene, which can act as intermediates for a range of organic transformations. Regioselective bromination and halogen/metal permutations are key steps in these syntheses (Diemer, Leroux, & Colobert, 2011).
Exploration in Organic Chemistry
- The compound is involved in the study of deprotonation and functionalization of dihalobenzenes, providing insights into the behavior of different halogens (bromine, chlorine, and iodine) when reacted with strong bases. This research is significant for understanding the reactivity of halogenated benzenes in organic synthesis (Heiss, Marzi, & Schlosser, 2003).
Copper-Catalyzed Reactions
- In copper-catalyzed reactions, derivatives of 2-bromo-1,3-difluoro-5-iodobenzene are used to synthesize various organic compounds, including 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This showcases the compound's utility in facilitating regioselective domino processes in organic chemistry (Aljaar et al., 2012).
Safety And Hazards
2-Bromo-1,3-difluoro-5-iodobenzene is classified as a hazardous substance. It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice/attention if eye or skin irritation persists .
Eigenschaften
IUPAC Name |
2-bromo-1,3-difluoro-5-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2I/c7-6-4(8)1-3(10)2-5(6)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLGNRYEQPISPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)F)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375752 | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.88 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1,3-difluoro-5-iodobenzene | |
CAS RN |
155906-10-8 | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375752 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Bromo-1,3-difluoro-5-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



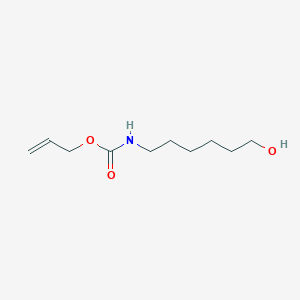
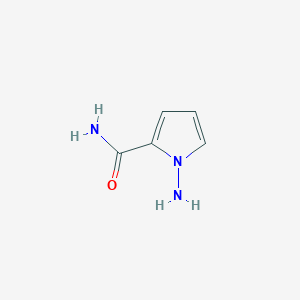
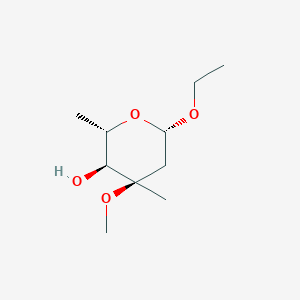

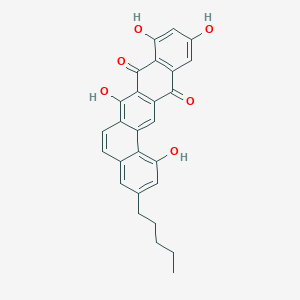
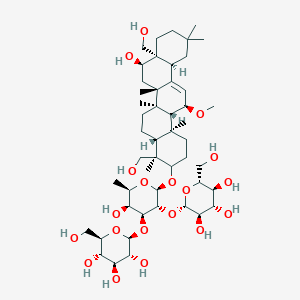
![[(Z)-[1-[4-[[Tert-butyl(dimethyl)silyl]oxymethyl]phenyl]-2,2,2-trifluoroethylidene]amino] 4-methylbenzenesulfonate](/img/structure/B132654.png)


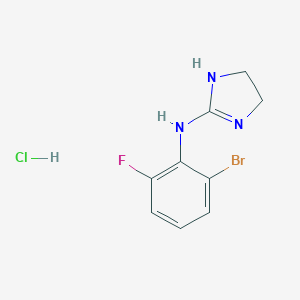
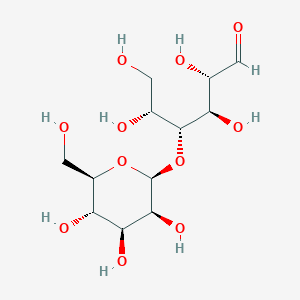
![4'-[(tert-Butyldimethylsilyloxy)methyl]-2,2,2-trifluoroacetophenone](/img/structure/B132663.png)
